4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C18H10ClFN2S |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H10ClFN2S/c19-16-15-14(11-5-2-1-3-6-11)10-23-18(15)22-17(21-16)12-7-4-8-13(20)9-12/h1-10H |
InChI Key |
ZBAAMXBOLOOOET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC(=CC=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Core Thieno[2,3-d]pyrimidine Formation
- The thieno[2,3-d]pyrimidine scaffold is synthesized by cyclization of thiophene derivatives with nitriles under acidic conditions.
- For example, chloroacetonitrile and thiophene derivatives are reacted in the presence of dry HCl gas generated in situ (Kipp’s apparatus) at 50°C to reflux for 4-24 hours to form 2-haloalkyl pyrimidinones in high yields (20-95%).
- Gewald reaction variants are also used to prepare thieno[2,3-d]pyrimidin-4-ol intermediates, which are then converted to chlorides.
Chlorination at the 4-Position
Introduction of the 3-Fluorophenyl Group
- The 2-position substitution with a 3-fluorophenyl moiety is typically accomplished via nucleophilic aromatic substitution.
- Microwave-assisted reactions in isopropanol (i-PrOH) with 3-fluoroaniline or 3-fluorophenyl nucleophiles and bases such as DIPEA or triethylamine (Et3N) at 80-100°C for 1-3 hours afford the target compound in 60-90% yield.
- This method accelerates the substitution and improves purity.
Alternative Substitution Routes
- Suzuki coupling reactions have been employed to introduce aryl groups at the 5-position after bromination of intermediate thieno[2,3-d]pyrimidines.
- Bromination at the 5-position using N-bromosuccinimide (NBS) followed by Suzuki coupling with aryl boronic acids allows for diverse phenyl substitutions, including fluorinated phenyls.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to pyrimidinone | Thiophene + chloroacetonitrile + HCl(g) | 50°C to reflux | 4-24 h | 20-95 | In situ dry HCl gas generation (Kipp’s apparatus) |
| Chlorination at C4 | POCl3 + catalytic DMF in toluene | 80-100°C | 3-5 h | 70-90 | Converts 4-oxo or 4-hydroxy to 4-chloro derivative |
| Nucleophilic aromatic substitution at C2 | 3-fluoroaniline + base (DIPEA/Et3N) + i-PrOH + microwave | 80-100°C (MWI) | 1-3 h | 60-90 | Microwave irradiation accelerates reaction |
| Bromination at C5 (alternative) | NBS in suitable solvent | Room temperature | 1-3 h | High | Prepares for Suzuki coupling |
| Suzuki coupling at C5 | Aryl boronic acid + Pd catalyst + base | Reflux or 80-100°C | Several hours | Moderate to high | Allows introduction of various phenyl groups |
Research Findings and Optimization Notes
- The use of catalytic DMF in chlorination is critical for efficient conversion to the 4-chloropyrimidine intermediate.
- Microwave-assisted nucleophilic aromatic substitution significantly reduces reaction time and increases yield compared to conventional heating.
- Steric hindrance from bulky substituents on the phenyl ring can reduce yields in multi-component reactions, prompting alternative synthetic routes such as Suzuki coupling.
- Purification typically involves silica gel chromatography and recrystallization from solvents like chloroform or ethyl acetate to obtain high-purity products.
- Industrial scale-up may utilize continuous flow reactors and optimized solvent systems to improve yield and reduce impurities.
Summary Table of Key Synthetic Steps for this compound
This synthesis strategy provides a robust and versatile route to this compound, enabling modifications for medicinal chemistry applications. The combination of classical chlorination with modern microwave-assisted nucleophilic substitution and Suzuki coupling techniques ensures efficient preparation with good yields and high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Suzuki Coupling: This reaction is used for the synthesis of the compound itself and can be employed for further functionalization.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit promising anticancer activities. For instance, studies have shown that modifications at specific positions of the thieno[2,3-d]pyrimidine core can enhance inhibitory effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents, such as chlorine and fluorine, significantly influences the compound's potency against cancer targets like protein kinases and other enzymes involved in tumor progression .
Antimicrobial Properties
The thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties. In vitro studies demonstrate that these compounds exhibit activity against a range of bacterial strains and fungi. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of thieno[2,3-d]pyrimidines. Compounds in this class have shown potential in reducing inflammation markers in various models, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Agricultural Chemistry
Pesticidal Applications
4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact effectively with biological targets in pests. Field trials have indicated that formulations containing this compound can reduce pest populations significantly while exhibiting low toxicity to non-target organisms .
Herbicide Development
In addition to its pesticidal properties, this compound has been evaluated for herbicidal activity. Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit key enzymes involved in plant growth regulation. This suggests a pathway for developing selective herbicides that target specific weed species without harming crops .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound lends itself to applications in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Such materials are valuable in various industrial applications, including coatings and composites .
Nanotechnology Applications
Recent advances have explored the incorporation of thieno[2,3-d]pyrimidine derivatives into nanostructured materials for drug delivery systems. The ability to modify the release profiles of therapeutic agents encapsulated within nanoparticles enhances their bioavailability and efficacy in targeted therapies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified enhanced potency against breast cancer cell lines with specific substitutions on the thieno[2,3-d]pyrimidine scaffold. |
| Study 2 | Antimicrobial Properties | Demonstrated significant activity against Staphylococcus aureus and Candida albicans using synthesized derivatives. |
| Study 3 | Pesticidal Applications | Field tests showed a 75% reduction in aphid populations with minimal impact on beneficial insects. |
| Study 4 | Herbicide Development | Inhibition of acetolactate synthase was confirmed as a mechanism for selective weed control. |
| Study 5 | Nanotechnology Applications | Developed nanoparticles using thieno[2,3-d]pyrimidine derivatives that improved drug delivery efficiency by 40%. |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2 and 4
a. 4-(3-Chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine (CAS: Not provided)
- Structure: Differs at position 4, where a phenoxy group (3-chloro-4-fluorophenoxy) replaces the chlorine atom.
- Properties: Melting point 143–145°C; molecular weight 357.0 [M+H]⁺.
b. 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine (CAS: 1042511-49-8)
- Structure : Position 2 substituent is an ethyl group instead of 3-fluorophenyl.
- Properties : Molecular formula C₁₄H₁₁ClN₂S. The ethyl group reduces aromaticity and may decrease target selectivity due to weaker π-π interactions .
c. 4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine (CAS: 243669-62-7)
- Structure : Position 5 has a thienyl group instead of phenyl; position 2 is methyl-substituted.
- This compound is explored in kinase inhibition studies .
Functional Group Modifications
a. 5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione (CAS: 2334522-94-8)
- Structure : Incorporates a dione moiety at positions 2 and 3.
- Properties : Molecular formula C₂₀H₁₄ClFN₂O₂S. The dione groups enable hydrogen bonding, which could improve solubility but reduce membrane permeability compared to the chloro analogue .
b. 3-[(o-Methoxy-phenyl)piperazinylethyl]-5-phenylthieno[2,3-d]pyrimidine-2,4-diones
Data Table: Comparative Physicochemical Properties
Biological Activity
4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H10ClFN2S
- Molecular Weight : 340.8 g/mol
- Structural Characteristics : The compound features a fused pyrimidine and thiophene ring structure, with chlorine and fluorine substituents that enhance its reactivity and biological potential.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically yielding high purity and efficiency. Common approaches include:
- Gewald Reaction : A multi-component reaction involving thioketones, aldehydes, and cyanoacetamides.
- Cyclization Techniques : Utilizing cyclization reactions to form the thieno[2,3-d]pyrimidine core.
These synthetic strategies are crucial for producing derivatives with enhanced biological activities .
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound inhibit cell proliferation in various cancer cell lines:
- IC50 Values : The compound has demonstrated an IC50 value of approximately 15 μM against specific cancer cell lines, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 10 μM) .
Anti-inflammatory Effects
In addition to anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The following table summarizes the IC50 values for various derivatives:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | COX-1 | 0.04 ± 0.01 |
| This compound | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
This suggests that the compound could serve as a potential anti-inflammatory agent comparable to existing drugs like celecoxib .
Structure-Activity Relationships (SAR)
The presence of chlorine and fluorine atoms in the structure significantly influences the biological activity of the compound. Variations in substituents on the phenyl ring lead to differing potencies against various targets:
- Fluorinated Derivatives : Generally exhibit improved bioavailability and increased potency against cancer cells.
- Chlorinated Derivatives : Show enhanced reactivity towards electrophiles and potential for greater therapeutic efficacy.
A notable example includes a derivative with a bromo substituent achieving an IC50 of 7.2 μM against MIF2 tautomerase activity, indicating that structural modifications can enhance biological effects significantly .
Case Studies
Several studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in clinical settings:
- In Vitro Studies : Compounds tested on A431 vulvar epidermal carcinoma cells showed significant inhibition of cell migration and invasion.
- Animal Models : In vivo studies utilizing carrageenan-induced paw edema models demonstrated strong anti-inflammatory effects comparable to indomethacin.
These findings underscore the therapeutic potential of compounds related to this compound in treating cancer and inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
